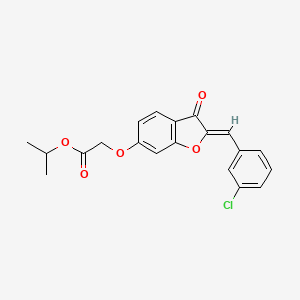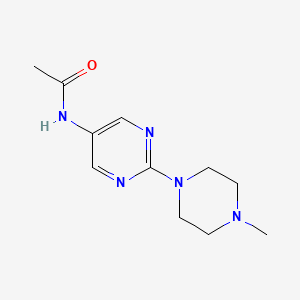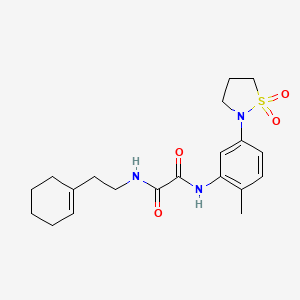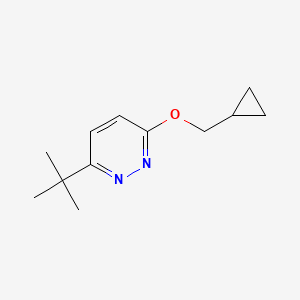
(Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzyl ester of chloroformic acid . It is also known as the chloride of the benzyloxycarbonyl (Cbz or Z) group . It is a water-sensitive oily colorless liquid, although impure samples usually appear yellow .
Synthesis Analysis
The synthesis of this compound involves a radical approach . The reaction was quenched with cold water and extracted with ethyl acetate. The organic layers were collected, washed with saturated brine solution, dried over anhydrous Na2SO4, and concentrated in vacuo. The resultant crude product was purified by column chromatography .Molecular Structure Analysis
The molecular formula of this compound is C17H11ClO5 . It has a molecular weight of 330.719 Da and a monoisotopic mass of 330.029510 Da .Chemical Reactions Analysis
The compound undergoes [3 + 2] cycloaddition reactions . These reactions are under distortion control, and FMO calculations indicated a dominant HOMO multiple bond system to LUMO TAC interaction .Physical And Chemical Properties Analysis
The compound is a water-sensitive oily colorless liquid . It is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Coumarin derivatives, including the compound , have been found to exhibit significant antimicrobial activity . They have been tested against various bacterial strains and have shown inhibitory activity against their growth . This makes them potential candidates for the development of new antimicrobial agents .
Anti-inflammatory Properties
Coumarins have been reported to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions .
Antifungal Activity
In addition to their antimicrobial activity, coumarins also exhibit antifungal properties . This means that they could potentially be used in the treatment of fungal infections .
Anticoagulant Activity
Coumarins are well-known for their anticoagulant activity . They can prevent blood clots from forming, which makes them useful in the treatment of conditions such as deep vein thrombosis and pulmonary embolism .
Antioxidant Activity
Some coumarins have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antiviral Activity
Coumarins have been found to possess antiviral activity, including against the human immunodeficiency virus (HIV) . This suggests that they could potentially be used in the treatment of viral infections .
Anticancer Activity
Coumarins have been found to exhibit significant anticancer activity through diverse mechanisms of action . These include inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Cholinesterase and Monoamine Oxidase Inhibitory Properties
Coumarins have been found to possess cholinesterase and monoamine oxidase inhibitory properties . This suggests that they could potentially be used in the treatment of conditions such as Alzheimer’s disease .
Future Directions
properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-15-6-7-16-17(10-15)26-18(20(16)23)9-13-4-3-5-14(21)8-13/h3-10,12H,11H2,1-2H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLBCWNPZZSQKP-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2881288.png)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2881291.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2881292.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2881295.png)

![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

